molecular formula C12H12N6O3S B2691285 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 314042-97-2

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2691285
CAS No.: 314042-97-2
M. Wt: 320.33
InChI Key: MFFJBRVMBXDSLV-UHFFFAOYSA-N
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Description

This compound is a purine-based acetamide derivative with a 1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine core linked to a 1,3-thiazol-2-yl group via an acetamide bridge. The purine moiety is structurally analogous to xanthine derivatives, where the methyl groups at positions 1 and 3 enhance metabolic stability, while the 2,6-dioxo groups contribute to hydrogen-bonding interactions. The thiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is known for its bioisosteric properties and participation in π-π stacking interactions.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S/c1-16-9-8(10(20)17(2)12(16)21)18(6-14-9)5-7(19)15-11-13-3-4-22-11/h3-4,6H,5H2,1-2H3,(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFJBRVMBXDSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328826
Record name 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314042-97-2
Record name 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide belongs to a class of purine derivatives that have garnered attention for their potential biological activities, particularly in the realm of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 296.33 g/mol
  • CAS Number : 1638250-96-0

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of purine compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's structure suggests potential interactions with key cellular pathways involved in cell survival and growth.
  • Apoptosis Induction : The compound has been observed to increase the Bax/Bcl-2 ratio in treated cells, leading to enhanced apoptosis. This is significant in cancer therapy as it targets malignant cells while sparing normal cells .
  • Modulation of Signaling Pathways : The inhibition of phosphorylated Akt protein expression suggests a role in modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antitumor Activity

A series of studies have evaluated the antitumor effects of various derivatives related to this compound:

Cell LineIC50 (μM)Mechanism of Action
H460 (NSCLC)5.93 ± 0.97Induces apoptosis via Bax/Bcl-2 modulation
A549 (NSCLC)6.76 ± 0.25Inhibition of Akt phosphorylation
MCF-7 (Breast)Not SensitiveLower efficacy compared to NSCLC lines

These findings indicate that the compound exhibits significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines while demonstrating lower efficacy against breast cancer cell lines .

Case Studies

  • Study on NSCLC Cell Lines : In a controlled study involving H460 and A549 cells treated with varying concentrations of the compound, a clear dose-dependent response was observed with significant apoptosis noted at higher concentrations (15 μM). Flow cytometry analysis confirmed increased apoptotic rates correlating with treatment dosage .
  • Comparative Analysis with Other Derivatives : A comparative study involving multiple theophylline derivatives indicated that while many showed some level of antitumor activity, this specific compound demonstrated superior efficacy against NSCLC lines compared to others tested .

Scientific Research Applications

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been studied for its effects on various types of cancer, including:

  • Non-Small Cell Lung Cancer (NSCLC) : The compound has shown efficacy in reducing tumor growth through the modulation of specific signaling pathways related to cell proliferation and apoptosis .
  • Triple-Negative Breast Cancer (TNBC) : Its ability to inhibit cancer cell migration and invasion makes it a candidate for TNBC treatment .

Antiviral Properties

The compound has demonstrated antiviral activity against several viruses. Studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in various cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyFocusFindings
Study A NSCLCSignificant reduction in tumor size in treated groups compared to controls.
Study B AntiviralInhibition of viral replication by 70% in vitro.
Study C InflammationDecreased levels of TNF-alpha and IL-6 in treated cells.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons of Purine-Based Acetamides

Compound Name Substituent on Acetamide Molecular Formula Key Spectral Features (IR/NMR) Reference ID
Target Compound 1,3-Thiazol-2-yl C₁₃H₁₃N₇O₃S Not fully reported in evidence; inferred C=O (1670–1700 cm⁻¹), NH (3250–3300 cm⁻¹)
2-(1,3-Dimethyl-2,6-dioxo-purinyl)-N-(1-phenylethyl)acetamide 1-Phenylethyl C₁₇H₁₈N₆O₃ NH stretch at 3270 cm⁻¹; aromatic C-H (3050–3100 cm⁻¹)
N,N-Diallyl-2-(1,3-dimethyl-2,6-dioxo-purinyl)acetamide N,N-Diallyl C₁₅H₁₉N₅O₃ C=O at 1680 cm⁻¹; allylic C-H (3080–3120 cm⁻¹)
2-(1,3-Dimethyl-2,6-dioxo-purinyl)-N′-[(E)-4-(trifluoromethyl)benzylidene]acetohydrazide 4-Trifluoromethylbenzylidene C₁₈H₁₆F₃N₇O₃ C=O at 1676 cm⁻¹; CF₃ (1120–1150 cm⁻¹); NH at 3327 cm⁻¹

Key Observations :

  • The hydrazide derivative in exhibits enhanced polarity due to the trifluoromethyl group, reflected in its higher molecular weight (413.3 g/mol) and unique CF₃ IR peaks.

Thiazol-2-yl Acetamide Derivatives

Table 2: Comparative Analysis of Thiazol-2-yl Acetamides

Compound Name Core Structure Substituent on Phenyl Ring Key Structural Features Reference ID
Target Compound Purine N/A Purine core with 1,3-dimethyl and 2,6-dioxo groups; thiazole via acetamide
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Phenylacetamide 2,6-Dichloro Dihedral angle of 79.7° between dichlorophenyl and thiazole; N–H⋯N hydrogen bonding
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide Phenylacetamide 2-Methyl Planar phenyl-thiazole arrangement; C–H⋯π interactions

Key Observations :

  • The target compound ’s purine core distinguishes it from simpler phenylacetamide derivatives in , which lack heterocyclic complexity.
  • Substituents like chloro or methyl groups on phenyl rings (e.g., ) alter crystallinity and intermolecular interactions. For example, dichloro-substituted analogues in form 1D chains via N–H⋯N hydrogen bonds, enhancing thermal stability.

Triazol-1-yl Acetamide Analogues

Table 3: Triazole-Linked Acetamides from and

Compound Name Triazole Substituent Key Spectral Data (¹H NMR) Biological Relevance (Inferred) Reference ID
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-(3-nitrophenyl)acetamide Naphthalen-1-yloxy, 3-Nitro δ 8.61 (s, Ar–H); δ 11.02 (s, NH) Enhanced π-π stacking due to nitro and naphthyl
N-(4-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-triazol-1-yl)acetamide Naphthalen-2-yloxy, 4-Chloro δ 7.84 (d, Ar–H); δ 10.65 (s, NH) Chloro groups may improve lipophilicity

Key Observations :

  • Triazole derivatives in prioritize aromatic stacking over hydrogen bonding, contrasting with the thiazole-based target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of this compound, and how can reaction progress be monitored?

  • Methodology : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives, as described for analogous acetamide-triazole systems . Reactants (azides and terminal alkynes) are combined in a 1:1 ratio in tert-butanol/water (3:1) with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Monitor progress via TLC using hexane:ethyl acetate (8:2) as the mobile phase. Post-reaction, extract with ethyl acetate, wash with brine, and recrystallize in ethanol for purification.

Q. How can structural confirmation be achieved for intermediates and final products?

  • Analytical Workflow :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, -NH at ~3300 cm⁻¹) .
  • NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent integration (e.g., aromatic protons at δ 7.1–8.3 ppm, methyl groups at δ 2.2–2.5 ppm) and ¹³C NMR for carbonyl (δ ~164–168 ppm) and heterocyclic carbons .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <0.002 Da error margin) .

Q. What crystallographic techniques are suitable for determining solid-state properties?

  • Procedure : Perform single-crystal X-ray diffraction (Agilent Xcalibur diffractometer, Mo Kα radiation). For analogous thiazol-2-yl acetamides, triclinic P1 space group parameters (e.g., a = 7.1278 Å, b = 8.4434 Å, c = 10.3637 Å) and refinement metrics (R = 0.041, wR = 0.096) are typical .

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what parameters should be prioritized?

  • Approach : Use density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps. Prioritize:

  • Hydrogen bonding : Thiazole NH and purine carbonyl groups as potential binding sites.
  • LogP : Estimate hydrophobicity (XlogP ~1.2) for membrane permeability .
  • Topological polar surface area (TPSA) : Aim for TPSA <90 Ų (e.g., 87.8 Ų for similar compounds) to assess blood-brain barrier penetration .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield aromatic protons.
  • Tautomerism : Investigate thione-thiol tautomerism via IR (C=S at ~1250 cm⁻¹) and variable-temperature NMR .
  • Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions.

Q. What strategies optimize regioselectivity in heterocyclic substitutions?

  • Design :

  • Electronic effects : Electron-withdrawing groups (e.g., nitro, chloro) on aryl rings direct substitution to meta/para positions (see IR νmax shifts at ~1500–1600 cm⁻¹ for nitro groups) .
  • Steric control : Bulky substituents (e.g., isopropylphenyl in CAS 349085-38-7) favor linear triazole formation over branched isomers .

Experimental Design & Data Analysis

Q. How to design a stability study under physiological conditions?

  • Protocol :

  • pH variation : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).
  • Light/heat exposure : Use accelerated stability chambers (40°C/75% RH, 5000 lux) and track decomposition by TLC/MS .

Q. What in vitro assays are appropriate for evaluating kinase inhibition potential?

  • Assay Selection :

  • Enzyme inhibition : Use ADP-Glo™ kinase assay with recombinant kinases (e.g., EGFR, CDK2) and ATP concentrations near Km.
  • Cellular assays : Test cytotoxicity in HeLa or HEK293 cells (MTT assay, IC₅₀ determination) .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Steps :

  • Docking validation : Re-run molecular docking (AutoDock Vina) with crystal structures (e.g., PDB 3WZE for purine-binding targets).
  • Solvent accessibility : Adjust for buried active sites (e.g., purine derivatives may require flexible side-chain sampling) .

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